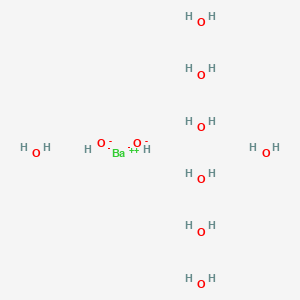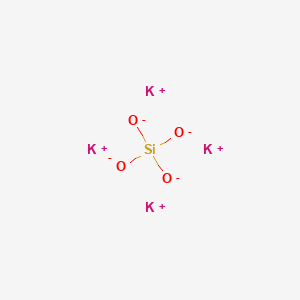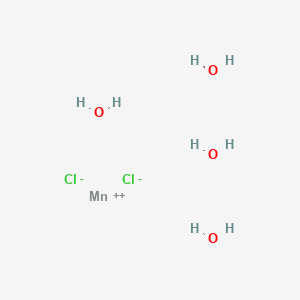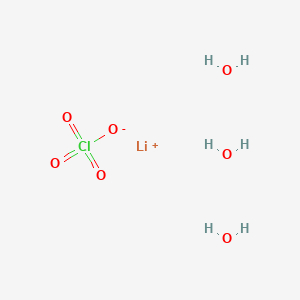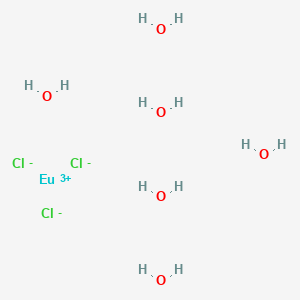
Ethyl succinyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl succinyl chloride is an organic compound with the molecular formula C6H8Cl2O2. It is a derivative of succinic acid, where one of the carboxyl groups is converted into an ethyl ester and the other into an acid chloride. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl succinyl chloride can be synthesized through several methods. One common method involves the reaction of monoethyl succinate with thionyl chloride. The reaction is typically carried out under reflux conditions, where thionyl chloride is added dropwise to monoethyl succinate, and the mixture is heated until the reaction is complete. The product is then purified by distillation under reduced pressure.
Industrial Production Methods
In industrial settings, the production of monoethylsuccinic chloride may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl succinyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it can hydrolyze to form monoethyl succinate and hydrochloric acid.
Reduction: It can be reduced to monoethyl succinate using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Thionyl Chloride: Used in the synthesis of monoethylsuccinic chloride from monoethyl succinate.
Amines and Alcohols: Used in substitution reactions to form amides and esters.
Water: Used in hydrolysis reactions.
Lithium Aluminum Hydride: Used in reduction reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions.
Monoethyl Succinate: Formed from hydrolysis and reduction reactions.
Wissenschaftliche Forschungsanwendungen
Ethyl succinyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of monoethylsuccinic chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in drug development, it may be used to modify active pharmaceutical ingredients to enhance their properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monoethylsuccinate: Similar structure but lacks the acid chloride functionality.
Succinic Anhydride: Another derivative of succinic acid with different reactivity.
Ethylsuccinyl Chloride: Similar compound with slight structural differences.
Uniqueness
Ethyl succinyl chloride is unique due to its dual functionality as both an ester and an acid chloride. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
2-ethylbutanedioyl dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKCVVFQGHCLIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)Cl)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
